molecular formula C11H11BrO2 B1529414 2-(4-Bromophenoxy)-1-cyclopropylethanone CAS No. 1340596-78-2

2-(4-Bromophenoxy)-1-cyclopropylethanone

Cat. No. B1529414
M. Wt: 255.11 g/mol
InChI Key: WKPXWOMXPJEHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Bromophenoxy)ethanol” is an organic building block . It has a linear formula of BrC6H4OCH2CH2OH and a molecular weight of 217.06 . Another related compound, “2-(4-Bromophenoxy)tetrahydro-2H-pyran”, is a halogenated heterocycle used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)tetrahydro-2H-pyran” has a molecular formula of C11H13BrO2, an average mass of 257.124 Da, and a monoisotopic mass of 256.009888 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenoxy)ethanol” include a solid form, a boiling point of 184 °C/20 mmHg, and a melting point of 53-55 °C .

Scientific Research Applications

Pharmaceutical Intermediates

  • Field : Pharmaceutical Research
  • Application : “2-(4-Bromophenoxy)tetrahydropyran” is used as a pharmaceutical intermediate . It can be used to produce 4-bromo-phenol at a temperature of 20°C .
  • Results : The outcomes of this application are not specified in the source .

Coordination Chemistry

  • Field : Coordination Chemistry
  • Application : A coordination compound of Ni(II) with “2-(4-Bromophenoxy)acetohydrazide” was synthesized .
  • Method of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
  • Results : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of “2-(4-bromophenoxy)acetohydrazide” through the carbonyl oxygen atom and the amine nitrogen .

Safety And Hazards

The safety data sheet for a related compound, “4-Bromobenzoic acid”, indicates that it is classified as having acute toxicity (oral, category 4) and short-term (acute) aquatic hazard (category 3). It is harmful if swallowed and harmful to aquatic life .

properties

IUPAC Name

2-(4-bromophenoxy)-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXWOMXPJEHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-1-cyclopropylethanone

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenoxy)-1-cyclopropylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.